molecular formula C16H21N3S B2695547 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 303793-38-6

4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2695547
CAS No.: 303793-38-6
M. Wt: 287.43
InChI Key: UXOWNTRYVBIBRN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine analogs have been synthesized by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .

Scientific Research Applications

Antimicrobial Activity

Research on tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including compounds structurally related to 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, has revealed potential antimicrobial properties. Specifically, some derivatives have shown promising activity against Candida albicans, with certain compounds exhibiting inhibitory zones of 22 mm and minimum inhibitory concentration (MIC) values of 31.25 μg/ml. Additionally, derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a broad spectrum of potential antimicrobial applications (Soliman et al., 2009).

Antifungal and Antitumor Activities

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antifungal and antitumor activities. Research indicates that specific derivatives possess preventive effects against rice blast, sheath blight, and cucumber powdery mildew, which are significant agricultural diseases. This suggests potential applications in developing antifungal agents for agriculture (Konno et al., 1989). Moreover, certain derivatives have shown significant activity against the Walker 256 carcinosarcoma in rats, highlighting their potential in cancer therapy (Grivsky et al., 1980).

Chemical Synthesis and Structural Analysis

Further research has focused on the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and their structural analysis. Studies have reported the efficient synthesis of these compounds using various methodologies, including microwave-assisted synthesis, and have examined their crystal and molecular structures. This research contributes to the understanding of their chemical properties and potential modifications for enhanced biological activity (Gaonkar et al., 2014).

Antihypertensive and Anti-ulcer Activities

Derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been investigated for their antihypertensive and anti-ulcer activities. Studies suggest that certain compounds exhibit promising results in reducing blood pressure and demonstrating anti-ulcer effects, indicating potential therapeutic applications in cardiovascular and gastrointestinal disorders (Rana et al., 2004).

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a protein kinase that plays a crucial role in cellular processes such as cytoskeletal reorganization, cell proliferation, and survival . Overexpression of PAK4 is associated with a variety of cancers .

Mode of Action

4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby potentially reducing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of PAK4 by 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine affects various biochemical pathways. PAK4 is involved in several signaling pathways that regulate cell morphology, motility, and proliferation . By inhibiting PAK4, this compound may disrupt these pathways, leading to reduced cancer cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic properties of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1

Result of Action

The molecular and cellular effects of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action are primarily related to its inhibitory effect on PAK4 . By inhibiting PAK4, this compound can potentially disrupt the signaling pathways that regulate cell morphology, motility, and proliferation, leading to reduced cancer cell proliferation and survival .

Action Environment

The action, efficacy, and stability of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-11-6-8-19(9-7-11)15-14-12-4-2-3-5-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWNTRYVBIBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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